2-Methyl-4-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridine
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Overview
Description
2-Methyl-4-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group linked to a piperidine ring, which is further connected to an oxane (tetrahydropyran) carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps, starting with the preparation of the piperidine and oxane intermediates. One common method includes:
Formation of Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Attachment of Oxane Group: The oxane group is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with an oxane derivative, such as oxane-2-carbonyl chloride, in the presence of a base like triethylamine.
Formation of the Final Compound: The final step involves the coupling of the methoxy-pyridine moiety with the piperidine-oxane intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to isolate the final product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed on the pyridine ring to introduce different substituents, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
2-Methyl-4-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-4-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of neurological receptors. Additionally, the oxane group can enhance the compound’s solubility and stability, facilitating its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-{[1-(tetrahydrofuran-2-carbonyl)piperidin-4-yl]methoxy}pyridine: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.
2-Methyl-4-{[1-(cyclohexane-2-carbonyl)piperidin-4-yl]methoxy}pyridine: Similar structure but with a cyclohexane ring instead of an oxane ring.
Uniqueness
The presence of the oxane ring in 2-Methyl-4-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridine provides unique properties, such as increased solubility and stability, compared to its analogs. This makes it particularly valuable in applications requiring enhanced bioavailability and chemical robustness .
Properties
IUPAC Name |
[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-14-12-16(5-8-19-14)23-13-15-6-9-20(10-7-15)18(21)17-4-2-3-11-22-17/h5,8,12,15,17H,2-4,6-7,9-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOAKQBJZSGWDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3CCCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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